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The CAP3 program, a cornerstone in the history of DNA sequence assembly, offers a robust
algorithm for assembling Sanger sequencing reads. This technical guide provides an in-depth
exploration of CAP3's core features, its underlying methodologies, and its inherent limitations,
offering valuable insights for researchers in genomics and drug development.

Core Features

CAP3 (Contig Assembly Program 3) is a powerful tool for the assembly of DNA fragments,
particularly those generated by Sanger sequencing. Its design incorporates several key
features that enhance the accuracy and reliability of the assembled contigs.

A primary characteristic of CAP3 is its utilization of base quality scores, typically from Phred,
throughout the assembly process. This feature allows for more informed decisions at critical
stages, including the identification of high-quality overlapping regions between reads, the
construction of multiple sequence alignments, and the generation of a final consensus
sequence.[1][2] By weighting bases by their quality, CAP3 can more effectively discriminate
between true sequence variation and sequencing errors.

Another significant feature is the program's ability to use forward-reverse constraints.[1][2]
These constraints, derived from sequencing both ends of a subclone, provide information on
the expected orientation and distance between two reads. CAP3 leverages this information to
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correct misassemblies, particularly in regions containing repeats, and to link contigs into larger
scaffolds.[1][3]

Furthermore, CAP3 includes a function to clip low-quality 5' and 3' ends of reads.[1][2][4] This
pre-processing step is crucial for removing regions of high error rates that can interfere with the
accuracy of overlap detection and contig construction.

The CAP3 Assembly Algorithm: A Three-Phase
Approach

The CAP3 assembly process is systematically divided into three distinct phases:
Phase 1: Pre-processing and Overlap Detection
The initial phase involves the preparation of reads and the identification of potential overlaps.

» Clipping of Low-Quality Regions: CAP3 first identifies and removes low-quality segments at
the 5" and 3' ends of each read. This clipping is guided by the base quality scores, ensuring
that only reliable sequence data is used for assembly.[1]

o Overlap Computation: The program then employs a fast algorithm to identify pairs of reads
that are likely to overlap. This is followed by a more detailed alignment using a dynamic
programming approach to compute a similarity score for each potential overlap. The scoring
system considers base quality values, with higher scores given to matches of high-quality
bases.

Phase 2: Contig Assembly
In the second phase, the reads are assembled into contiguous sequences (contigs).

o Greedy Algorithm: CAP3 uses a greedy approach, starting with the pair of reads that has the
highest overlap score. This initial pair forms the first contig. Subsequently, the program
iteratively adds reads to existing contigs based on the best available overlap score.

o Use of Forward-Reverse Constraints: During this phase, CAP3 incorporates forward-reverse
constraints to validate and correct the layout of reads within contigs.[1][3] If a constraint is
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violated, the program can re-evaluate the assembly in that region. These constraints are also
instrumental in ordering and orienting contigs, thereby creating scaffolds.

Phase 3: Consensus Sequence Generation
The final phase focuses on generating a high-quality consensus sequence for each contig.

o Multiple Sequence Alignment: CAP3 constructs a multiple sequence alignment of all reads
within a contig.

o Weighted Consensus: A consensus base for each position in the alignment is determined by
a weighted voting system. The quality score of each base is used as its weight, meaning that
bases with higher quality scores have a greater influence on the final consensus sequence.

Experimental Protocols
Input Data Preparation

For a successful CAP3 assembly, the input data must be prepared in a specific format.
e Sequence File: The DNA sequence reads must be in a FASTA format file.[1][2][3]

e Quality Score File (Optional but Recommended): A file containing the base quality scores in
a format compatible with Phred (e.g., a .qual file) should be provided.[1][2][3] This file is
crucial for leveraging CAP3's quality-aware features.

o Constraint File (Optional): If forward-reverse constraints are to be used, they must be
provided in a separate text file (typically with a .con extension). Each line in this file specifies
a pair of read names and the minimum and maximum expected distance between them in
base pairs.[1][2][3]

Running CAP3

CAP3 is a command-line tool. A typical execution would involve specifying the input sequence
file and any optional parameters.

This command instructs CAP3 to assemble the sequences in your_sequences.fasta, with a
minimum overlap length of 20 base pairs (-0 20) and a minimum percent identity of 90% for an
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overlap to be considered (-p 90). A comprehensive list of parameters can be found in the CAP3
documentation.

Quantitative Data Summary

The performance of CAP3 has been compared to other assemblers, most notably PHRAP. The
following tables summarize the results from the original CAP3 publication, showcasing its
performance on different BAC datasets.

Table 1: Assembly of Individual BAC Datasets

CAP3: PHRAP: CAP3: PHRAP:
Number of ) .
Dataset Read Number of Number of Misassembl Misassembl
eads
Contigs Contigs ies ies
203 1572 1 1 0 0
216 2248 1 1 0 0
322F16 2893 2 1 0 0
526N18 3125 2 1 0 0

Source: Adapted from Huang and Madan, 1999.

Table 2: Performance on Low-Pass Data with Forward-Reverse Constraints
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CAP3: Number PHRAP:

PHRAP:
CAP3: Number of Number of
Dataset Number of . .
of Scaffolds Misassembled Misassembled
Scaffolds
Scaffolds Scaffolds
1 1 3 0 1
2 1 2 0 0
3 1 1 0 0
4 2 4 0 1
5 1 2 0 0
6 1 1 0 0
7 1 3 0 1

Source: Adapted from Huang and Madan, 1999.

These tables illustrate that while PHRAP often produces a smaller number of contigs, CAP3
tends to have fewer errors in the consensus sequence and is more effective at scaffolding with
forward-reverse constraints.[1][4]

Limitations

Despite its strengths, CAP3 has several limitations that are important to consider:

» Scalability: CAP3 was designed for assembling smaller datasets, such as those from Sanger
sequencing of BACs or cosmids. It is not well-suited for the massive datasets generated by
next-generation sequencing (NGS) platforms.

e Memory Usage: The program can be memory-intensive, particularly with larger datasets, as
it holds a significant amount of overlap information in memory.

o Greedy Algorithm: The greedy approach to contig assembly, while fast, does not guarantee a
globally optimal assembly. It can sometimes lead to locally optimal but globally incorrect
contig constructions.
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» Repeat Handling: While forward-reverse constraints improve the handling of repeats,
complex repeat structures can still pose a significant challenge and may lead to
misassemblies.

Visualizations
CAP3 Assembly Workflow

The following diagram illustrates the major steps in the CAP3 assembly process.

Phase 1: Pre-processing & Overlap Detection Phase 2: Contig Assembly Phase 3: Consensus Generation
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Caption: The three-phase workflow of the CAP3 assembly program.

Logical Relationship of Key CAP3 Features

This diagram illustrates how the core features of CAP3 interrelate to produce the final
assembly.
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Caption: Interplay of core features in the CAP3 assembly process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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